molecular formula C6H11NO2 B3271804 (2S)-2-(Hydroxymethyl)pyrrolidine-1-carbaldehyde CAS No. 55456-46-7

(2S)-2-(Hydroxymethyl)pyrrolidine-1-carbaldehyde

Cat. No.: B3271804
CAS No.: 55456-46-7
M. Wt: 129.16 g/mol
InChI Key: MIUQKALRYUVKGS-LURJTMIESA-N
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Description

(2S)-2-(Hydroxymethyl)pyrrolidine-1-carbaldehyde is an organic compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are commonly found in various natural products and pharmaceuticals. This compound is characterized by the presence of a hydroxymethyl group and an aldehyde group attached to the pyrrolidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(Hydroxymethyl)pyrrolidine-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the reduction of a corresponding pyrrolidine-1-carboxylic acid derivative using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reduction processes using more efficient and cost-effective reducing agents. Catalytic hydrogenation using palladium on carbon (Pd/C) or other metal catalysts can also be employed to achieve the desired reduction.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(Hydroxymethyl)pyrrolidine-1-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products Formed

    Oxidation: (2S)-2-(Carboxymethyl)pyrrolidine-1-carboxylic acid.

    Reduction: (2S)-2-(Hydroxymethyl)pyrrolidine-1-methanol.

    Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

(2S)-2-(Hydroxymethyl)pyrrolidine-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (2S)-2-(Hydroxymethyl)pyrrolidine-1-carbaldehyde depends on its specific interactions with molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The hydroxymethyl group may also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-(Hydroxymethyl)pyrrolidine-1-carboxylic acid
  • (2S)-2-(Hydroxymethyl)pyrrolidine-1-methanol
  • (2S)-2-(Hydroxymethyl)pyrrolidine-1-amine

Uniqueness

(2S)-2-(Hydroxymethyl)pyrrolidine-1-carbaldehyde is unique due to the presence of both a hydroxymethyl group and an aldehyde group on the pyrrolidine ring

Properties

IUPAC Name

(2S)-2-(hydroxymethyl)pyrrolidine-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c8-4-6-2-1-3-7(6)5-9/h5-6,8H,1-4H2/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIUQKALRYUVKGS-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C=O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C=O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00493170
Record name (2S)-2-(Hydroxymethyl)pyrrolidine-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00493170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55456-46-7
Record name (2S)-2-(Hydroxymethyl)pyrrolidine-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00493170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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